molecular formula C23H26N2O2S B11354582 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11354582
M. Wt: 394.5 g/mol
InChI Key: NWEQNBHLQVWBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a butoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Butoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3-butoxybenzoyl chloride under basic conditions.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is typically formed through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole moiety, in particular, may enhance its bioactivity and stability compared to similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-butoxyphenyl)methanone

InChI

InChI=1S/C23H26N2O2S/c1-2-3-15-27-19-8-6-7-18(16-19)23(26)25-13-11-17(12-14-25)22-24-20-9-4-5-10-21(20)28-22/h4-10,16-17H,2-3,11-15H2,1H3

InChI Key

NWEQNBHLQVWBCI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.